molecular formula C68H89N15O26 B6416524 Mca-SEVNLDAEFK(Dnp)-NH2 CAS No. 1802078-32-5

Mca-SEVNLDAEFK(Dnp)-NH2

Cat. No.: B6416524
CAS No.: 1802078-32-5
M. Wt: 1532.5 g/mol
InChI Key: OWUYBLXUXZOXPL-PKEZMKBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mca-SEVNLDAEFK(Dnp)-NH2 is a peptide substrate used in fluorescence resonance energy transfer (FRET) assays. It contains a sequence derived from the amyloid precursor protein (APP) with a Swedish mutation at the beta-secretase cleavage site. This compound is specifically designed to study the activity of beta-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-SEVNLDAEFK(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques, such as preparative HPLC, are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Mca-SEVNLDAEFK(Dnp)-NH2 primarily undergoes enzymatic cleavage reactions. The beta-secretase enzyme cleaves the peptide at the Leu-Asp site, releasing the highly fluorescent 7-methoxycoumarin (Mca) fragment .

Common Reagents and Conditions

The enzymatic cleavage reaction typically occurs under physiological conditions, with the presence of beta-secretase and appropriate buffer solutions. The reaction is monitored using fluorescence spectroscopy to detect the increase in fluorescence intensity .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is the 7-methoxycoumarin (Mca) fragment, which exhibits high fluorescence intensity .

Scientific Research Applications

Mca-SEVNLDAEFK(Dnp)-NH2 is widely used in scientific research to study the activity of beta-secretase 1 (BACE-1). Its applications include:

    Chemistry: Used in FRET assays to monitor enzymatic activity and screen for potential inhibitors of beta-secretase.

    Biology: Helps in understanding the role of beta-secretase in the production of amyloid-beta peptides and its implications in Alzheimer’s disease.

    Medicine: Assists in the development of therapeutic agents targeting beta-secretase to treat Alzheimer’s disease.

    Industry: Utilized in high-throughput screening assays for drug discovery and development

Comparison with Similar Compounds

Similar Compounds

    Mca-SEVNLDAEFK(Dnp): Similar to Mca-SEVNLDAEFK(Dnp)-NH2 but without the amide group at the C-terminus.

    Mca-SEVNLDAEFK(Dnp)-OH: Similar structure but with a hydroxyl group at the C-terminus instead of an amide group.

Uniqueness

This compound is unique due to its specific sequence and the presence of the Swedish mutation, which makes it an ideal substrate for studying beta-secretase activity. The addition of the amide group at the C-terminus enhances its stability and suitability for various assays .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H89N15O26/c1-33(2)24-45(77-66(101)47(30-52(69)85)80-68(103)58(34(3)4)81-62(97)44(20-22-55(89)90)76-67(102)49(32-84)73-53(86)26-37-27-57(93)109-51-29-39(108-6)16-17-40(37)51)64(99)79-48(31-56(91)92)63(98)72-35(5)60(95)75-43(19-21-54(87)88)61(96)78-46(25-36-12-8-7-9-13-36)65(100)74-42(59(70)94)14-10-11-23-71-41-18-15-38(82(104)105)28-50(41)83(106)107/h7-9,12-13,15-18,27-29,33-35,42-49,58,71,84H,10-11,14,19-26,30-32H2,1-6H3,(H2,69,85)(H2,70,94)(H,72,98)(H,73,86)(H,74,100)(H,75,95)(H,76,102)(H,77,101)(H,78,96)(H,79,99)(H,80,103)(H,81,97)(H,87,88)(H,89,90)(H,91,92)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUYBLXUXZOXPL-PKEZMKBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H89N15O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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